Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-4-ylmethyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C14H19NO3/c1-11(9-12-5-7-15-8-6-12)10-17-13(16)18-14(2,3)4/h5-8H,1,9-10H2,2-4H3 |
InChI Key |
NMZJWPNUTNVBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(=C)CC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate generally follows a two-step approach:
- Step 1: Preparation of the allylic alcohol intermediate bearing the pyridin-4-ylmethyl substituent.
- Step 2: Conversion of the allylic alcohol to the corresponding tert-butyl carbonate via reaction with di-tert-butyl dicarbonate (Boc2O) or related carbonate reagents.
This approach is consistent with established protocols for synthesizing benzylic or allylic carbonates, where the carbonate group is introduced to protect the allylic alcohol functionality and enable further transformations such as palladium-catalyzed allylic substitution reactions.
Preparation of the Allylic Alcohol Intermediate
A common method involves nucleophilic addition of vinyl nucleophiles (e.g., vinylmagnesium bromide) to pyridine-4-carboxaldehyde derivatives to introduce the allylic alcohol functionality:
- In a typical procedure, pyridine-4-carboxaldehyde is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C.
- Vinylmagnesium bromide solution (1.0 M in THF) is added dropwise, and the mixture is warmed to room temperature and stirred for several hours.
- The reaction is quenched with ammonium chloride solution, and the product is extracted with ethyl acetate, dried, and concentrated to yield the allylic alcohol intermediate.
This method ensures the introduction of the allyl moiety adjacent to the pyridin-4-ylmethyl group with high regio- and stereochemical control.
Conversion to Tert-butyl Carbonate
The allylic alcohol is then converted to the tert-butyl carbonate derivative using di-tert-butyl dicarbonate (Boc2O) under catalytic conditions:
- Catalysts and Conditions: 4-(Dimethylamino)pyridine (DMAP) is commonly used as a nucleophilic catalyst to accelerate the carbonate formation. The reaction is typically carried out in anhydrous allyl alcohol or anhydrous solvents under reflux with a drying tube to exclude moisture.
- Mechanism: DMAP catalyzes the nucleophilic attack of the allylic alcohol on Boc2O, releasing carbon dioxide and forming the tert-butyl carbonate ester.
- Reaction Monitoring: The progress is monitored by thin-layer chromatography (TLC), and the reaction usually completes within 1-6 hours depending on scale and conditions.
An example optimized condition includes dissolving di-tert-butyl dicarbonate (10 g) in anhydrous allyl alcohol (20 mL), adding 5 mol% DMAP, and refluxing with gas evolution (CO2) monitored until complete consumption of Boc2O is observed.
Alternative Methods and Catalytic Systems
- Palladium-Catalyzed Carbonate Formation: In some cases, palladium acetate with phosphine ligands and cesium fluoride is employed to facilitate allylic carbonate formation or subsequent transformations. This method is particularly useful when stereoselective or enantioselective allylic substitutions are desired.
- Base-Mediated Carbonate Formation: Strong bases such as sodium hydride (NaH) can be used to generate alkoxide intermediates from the allylic alcohol, which then react with Boc2O to form the carbonate. This method requires careful control of reaction conditions to avoid side reactions.
Purification and Characterization
- The crude tert-butyl carbonate product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexanes or pentane as eluents.
- The purified product is typically obtained as a colorless oil or crystalline solid.
- Characterization data include ^1H NMR, ^13C NMR, and mass spectrometry, confirming the presence of the tert-butyl carbonate group and the pyridin-4-ylmethyl substituent.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Catalysts/Additives | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyridine-4-carboxaldehyde + vinylmagnesium bromide in THF at 0 °C to RT | Nitrogen atmosphere | 85-95 | Allylic alcohol intermediate formed; quenched with NH4Cl; extracted with EtOAc |
| 2 | Allylic alcohol + di-tert-butyl dicarbonate in anhydrous allyl alcohol, reflux | DMAP (5 mol%) | ~90 | Gas evolution (CO2); reaction monitored by TLC; purified by silica gel chromatography |
| Alt 2 | Allylic alcohol + Boc2O + NaH in DMF, room temperature | NaH (2 equiv) | 90-96 | Base-mediated carbonate formation; requires careful quenching and purification |
| Alt 3 | Palladium acetate + tris(4-trifluoromethylphenyl)phosphine + CsF in THF, 60 °C, 16 h | Pd(OAc)2 (5 mol%), CsF | 59 | Catalytic method for allylic carbonate formation or further allylic substitution |
Research Findings and Notes
- The use of DMAP catalysis in neat allyl alcohol with di-tert-butyl dicarbonate leads to high yields of tert-butyl allyl carbonate derivatives with minimal side reactions due to controlled alkoxide concentration.
- Base-triggered migration and carbonate formation have been reported to proceed rapidly and efficiently under mild conditions, facilitating the synthesis of complex Boc-protected intermediates.
- Palladium-catalyzed methods enable enantioselective transformations of allylic carbonates, which can be relevant for synthesizing chiral pyridinyl allyl carbonates.
- The purity and yield of tert-butyl carbonate products are highly dependent on the exclusion of moisture and oxygen, requiring inert atmosphere techniques and flame-dried glassware.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinylmethyl group.
Reduction: Reduced derivatives with the removal of the carbonate group.
Substitution: Substituted products with new functional groups replacing the carbonate group.
Scientific Research Applications
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. It is a derivative of pyridine, featuring a tert-butyl group, an allyl moiety, and a pyridin-4-ylmethyl substituent. This colorless liquid is valued in organic synthesis for its reactivity attributed to its functional groups.
Applications in Scientific Research
This compound is primarily used in organic synthesis, especially in the pharmaceutical industry for drug development. It serves as a building block for synthesizing complex molecules, making it valuable in medicinal chemistry, agrochemicals, and fine chemicals.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form oxidized products.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles like amines or thiols.
Reagents and Conditions
- Oxidation: Potassium permanganate in acidic or neutral conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Products Formed
- Oxidation: Oxidized derivatives of the pyridinylmethyl group.
- Reduction: Reduced derivatives with the removal of the carbonate group.
- Substitution: Substituted products with new functional groups replacing the carbonate group.
Use as a Building Block
In chemistry, this compound is utilized as a building block in organic synthesis for preparing complex molecules.
Biological Studies
The compound is employed in studying enzyme-catalyzed reactions and as a probe for biological assays. It is also investigated for potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active intermediates. Additionally, it can bind to specific receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Pyridine-Based Carbonates and Carbamates
Several pyridine derivatives with tert-butyl carbonate or carbamate groups have been documented, differing in substitution patterns and functional groups:
Key Observations :
- Reactivity : The presence of halogens (e.g., iodine, chlorine) in compounds like Tert-butyl 3,5-diiodopyridin-4-yl carbonate facilitates cross-coupling reactions, whereas the pyridin-4-ylmethyl group in the target compound may enhance metal coordination in catalytic processes .
- Functional Group Differences : Carbamates (e.g., Tert-butyl (4-chloropyridin-2-yl)carbamate) exhibit distinct hydrolysis kinetics compared to carbonates due to the urea-like linkage, impacting their stability under acidic or basic conditions .
Stability and Deprotection Profiles
The tert-butyl carbonate group is a robust protecting group for alcohols, stable under neutral and weakly acidic conditions but cleavable under strong acids (e.g., HCl in dioxane) or via catalytic hydrogenolysis . Comparisons with other protecting groups:
- Silyl Ethers (e.g., TBS) : More labile to fluoride ions but less stable in protic solvents.
- Benzyl Carbonates: Cleaved under hydrogenolysis, similar to tert-butyl carbonates, but with higher sensitivity to redox conditions .
Biological Activity
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate, with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol, is an organic compound that presents significant potential in biological applications due to its structural characteristics. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a tert-butyl group, an allyl moiety, and a pyridin-4-ylmethyl substituent. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis, particularly in medicinal chemistry. The presence of the pyridine ring is noteworthy, as pyridine derivatives are often linked to diverse biological activities.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with various receptors can lead to modulation of cellular signaling pathways, influencing cell proliferation and survival.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (2-(phenylthio)allyl) carbonate | C14H19O3S | Contains a phenylthio group instead of pyridine |
| Tert-butyl (2-(naphthalen-2-ylthio)allyl) carbonate | C18H21O3S | Features a naphthalene moiety for enhanced stability |
| Allyl tert-butyl carbonate | C8H14O3 | A simpler structure without the pyridine component |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that pyridine derivatives exhibit varying degrees of antimicrobial activity against bacteria such as E. coli and Staphylococcus aureus. For instance, studies indicate that related compounds can achieve minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Research : A study highlighted the anticancer potential of pyridine-based compounds, demonstrating significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Anti-inflammatory Effects : Investigations into similar structures revealed their ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
